molecular formula C24H26N4O5S B12166624 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B12166624
M. Wt: 482.6 g/mol
InChI Key: CSCRBDQGMDHIPG-UHFFFAOYSA-N
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Description

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group, and a quinazoline core. It has shown promise in various scientific research fields, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and subsequent methylsulfonylation. Key steps include:

    Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: This step involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves inhibition of key enzymes and signaling pathways. Specifically, it inhibits the phosphorylation of AKT, a crucial component of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is unique due to its specific combination of functional groups and its potent activity against cancer cells. Its ability to inhibit the PI3K/AKT/mTOR pathway with high specificity makes it a valuable compound in cancer research and potential therapeutic development.

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

6-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C24H26N4O5S/c1-34(32,33)26-15-13-25(14-16-26)21(29)11-6-12-27-22-17-7-2-3-8-18(17)24(31)28(22)20-10-5-4-9-19(20)23(27)30/h2-5,7-10,22H,6,11-16H2,1H3

InChI Key

CSCRBDQGMDHIPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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